molecular formula C23H21N3OS2 B492676 7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile CAS No. 667913-23-7

7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile

Cat. No. B492676
CAS RN: 667913-23-7
M. Wt: 419.6g/mol
InChI Key: CBDLDXWNLCIDKH-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C23H21N3OS2 and its molecular weight is 419.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have been investigated for their antimicrobial properties. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents. For instance, sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring. Our compound may exhibit similar activity against microbial pathogens .

Antitumor and Cytotoxic Effects

Thiazoles have shown promise as antitumor agents. In particular, our compound could be evaluated for its cytotoxicity against cancer cells. Researchers have synthesized related thiazole derivatives and assessed their impact on various tumor cell lines. Investigating its efficacy against specific cancer types would be valuable .

Antihypertensive Potential

Some thiazole derivatives exhibit antihypertensive activity. While more research is needed, our compound’s structure suggests it might influence blood pressure regulation. Investigating its effects on vascular function and hypertension management could be worthwhile .

Anti-Inflammatory Properties

Thiazoles have been studied for their anti-inflammatory effects. Our compound could potentially modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases. Further mechanistic studies are warranted .

Neuroprotective Applications

Given the role of thiazoles in neurotransmitter synthesis, exploring neuroprotective effects is intriguing. Our compound might impact neuronal health, making it relevant for neurodegenerative diseases. In vitro and in vivo studies could shed light on its neuroprotective mechanisms .

Bioisosterism and Pharmacokinetics

Thiazoles are used to optimize drug properties. Our compound’s structure allows for modifications to enhance potency, selectivity, and pharmacokinetic features. Researchers can explore bioisosterism by substituting functional groups to improve lipophilicity, solubility, and overall drug profile .

properties

IUPAC Name

7,7-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2/c1-14-25-16(12-28-14)13-29-22-17(11-24)20(15-7-5-4-6-8-15)21-18(26-22)9-23(2,3)10-19(21)27/h4-8,12H,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDLDXWNLCIDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NC3=C(C(=O)CC(C3)(C)C)C(=C2C#N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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